3-(4-Fluoro-3-methylphenoxy)azetidine
Description
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-(4-fluoro-3-methylphenoxy)azetidine |
InChI |
InChI=1S/C10H12FNO/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 |
InChI Key |
PVCBIYNWXBZCRG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC2CNC2)F |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CNC2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Molecular and Physical Properties
*Target compound; †Includes oxalate salt.
Key Observations :
- Substituent Effects: The 4-fluoro-3-methylphenoxy group in the target compound introduces steric bulk compared to simpler halogenated analogues (e.g., ANT-290, ANT-293).
- Melting Points : Halogen substitution (e.g., chlorine in ANT-290) correlates with higher melting points compared to fluorine (ANT-293: 212.9–214.4°C vs. ANT-290: 219.6–221.1°C). The target compound’s methyl group may further reduce crystallinity, though experimental data is needed .
Spectroscopic Comparison
Table 2: NMR Data for Azetidine Derivatives
Key Observations :
- The quaternary azetidine carbon (C-3) typically resonates near δ 40–57 ppm, influenced by substituents. For example, electron-withdrawing groups (e.g., trifluoromethyl in ) deshield C-3 compared to electron-donating methyl groups.
- Fluorine substituents produce distinct ¹⁹F-NMR signals and coupling in ¹H/¹³C spectra, as seen in ANT-293 (δ 162.9 for C-F) .
Table 3: Bioactivity of Azetidine Analogues
Key Observations :
- Stat3 inhibitors like H182 demonstrate that azetidine scaffolds can achieve high specificity, avoiding off-target kinase effects . The target compound’s methyl and fluoro substituents may modulate Stat3 binding compared to trifluoromethyl groups, which are bulkier and more electron-withdrawing .
- Chlorinated analogues (e.g., ANT-290) are less explored pharmacologically but serve as intermediates for further functionalization .
Preparation Methods
Phenoxide-Azetidine Coupling
The most widely reported method involves the nucleophilic substitution of 4-fluoro-3-methylphenol derivatives with azetidine. The reaction proceeds via deprotonation of the phenol using a strong base (e.g., NaH or K₂CO₃), followed by coupling with azetidine in polar aprotic solvents like DMF or THF. Key parameters include:
- Stoichiometry : A 1:1 molar ratio of phenol to azetidine minimizes side reactions such as over-alkylation.
- Temperature : Reactions conducted at 80–100°C achieve 65–75% yields, whereas lower temperatures (45–60°C) reduce decomposition but extend reaction times to 12–24 hours.
- Solvent : DMF enhances nucleophilicity of the phenoxide ion compared to THF, though residual solvent removal requires additional purification steps.
Table 1 : Optimization of Phenoxide-Azetidine Coupling
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Base | NaH | 72 | 92 | |
| Solvent | DMF | 68 | 89 | |
| Temperature (°C) | 80 | 75 | 95 |
Epoxide Ring-Opening Approaches
Alternative routes utilize epichlorohydrin or epibromohydrin as electrophilic partners. For example, US8207355B2 describes the reaction of N-benzhydrylazetidin-3-ol with epichlorohydrin in dichloromethane, yielding intermediates that undergo subsequent deprotection. This method avoids direct handling of azetidine, which is highly reactive and hygroscopic.
Catalytic Cyclization Techniques
Kinugasa Reaction for Azetidine Core Formation
The Kinugasa reaction enables the construction of the azetidine ring from nitrones and terminal alkynes. As demonstrated in PMC8348901, N-methyl-C-phosphonylated nitrone reacts with arylacetylenes under microwave irradiation (4 hours, 110°C) in the presence of CuI and triethylamine. This method achieves 60–70% yields but requires precise control of copper catalyst loading (10 mol%) to prevent side reactions.
Palladium-Catalyzed C–H Arylation
Recent advances in transition metal catalysis have enabled direct functionalization of azetidine cores. JACS (2017) reports a Pd(OAc)₂-mediated C(sp³)–H arylation using N-trifluoroacetamide (N-TFA)-protected azetidines. Critical factors include:
- Additives : (BnO)₂PO₂H (20 mol%) enhances regioselectivity for 3-arylation.
- Atmosphere : Reactions under N₂ achieve 72% yields versus 52–56% in air.
Protecting Group Strategies
N-Trifluoroacetamide (N-TFA) Protection
The N-TFA group stabilizes azetidine during harsh reaction conditions (e.g., Pd-catalyzed reactions) and is readily removed via alkaline hydrolysis (pH 10–12, 25°C). This strategy prevents ring-opening side reactions common in unprotected azetidines.
Triflate-Mediated Cyclization
WO2004035538A1 discloses a scalable route involving triflation of diethylbis(hydroxymethyl)malonate, followed by intramolecular cyclization with ammonia. The process avoids toxic cyanide reagents and achieves 86% yield in the triflation step.
Equation 1 :
$$
\text{Diethylbis(hydroxymethyl)malonate} \xrightarrow{\text{Tf}2\text{O}} \text{Triflate intermediate} \xrightarrow{\text{NH}3} \text{Azetidine-3-carboxylic acid derivative}
$$
Industrial-Scale Synthesis
Continuous Flow Reactor Systems
Industrial protocols emphasize solvent switching (e.g., toluene to methanol) and automated control systems to handle exothermic reactions safely. For example, BenchChem’s production method uses continuous distillation to isolate 3-(4-Bromo-2-methylphenoxy)azetidine with ≤2% aqueous phase losses.
Purification Protocols
- Recrystallization : Hexane/EtOH mixtures (3:1 v/v) remove unreacted phenol precursors.
- Chromatography : Silica gel columns with ethyl acetate/hexanes (50:50) achieve >95% purity.
Comparative Analysis of Methods
Table 2 : Method Efficacy and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |
|---|---|---|---|---|
| Phenoxide-Azetidine | 65–75 | 89–95 | High | Azetidine handling |
| Kinugasa Reaction | 60–70 | 85–90 | Moderate | Catalyst cost |
| Pd-Catalyzed Arylation | 70–72 | 92–94 | Low | Oxygen sensitivity |
| Triflate Cyclization | 86 | 97 | High | Triflation reagent cost |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
